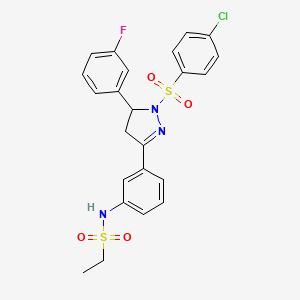

4-(1-propionyl-2,3-dihydro-1H-indol-5-yl)-N-propylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides involved indolization under Fischer conditions, followed by the Japp-Klingemann method and subsequent decarboxylation to afford the ethyl (indol-3-yl)alkanoates. Amidification was then carried out by condensation with 4-aminopyridine . Although the exact synthesis of 4-(1-Propionyl-2,3-dihydro-1H-indol-5-yl)-N-propylbenzamide is not described, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods such as 1H NMR, 13C NMR, IR, and GC-MS, and confirmed by X-ray analysis . These techniques are crucial for determining the structure and confirming the identity of synthesized compounds, including the arrangement of atoms and the presence of specific functional groups.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are indicative of the reactivity of the indole and benzamide moieties. For example, the N,O-bidentate directing group present in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide suggests potential suitability for metal-catalyzed C–H bond functionalization reactions . This insight could be relevant when considering the reactivity of 4-(1-Propionyl-2,3-dihydro-1H-indol-5-yl)-N-propylbenzamide in various chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically influenced by their molecular structure. The presence of aromatic systems, amide linkages, and substituents can affect properties like solubility, melting point, and reactivity. The specific properties of 4-(1-Propionyl-2,3-dihydro-1H-indol-5-yl)-N-propylbenzamide would need to be determined experimentally, but insights can be drawn from related compounds. For instance, the high affinity of N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide for the dopamine D4 receptor suggests that structural analogs could also exhibit significant biological activity .

Applications De Recherche Scientifique

Safety and Environmental Impact

A study on propyl paraben, a compound with some structural similarities to the requested chemical, discusses its long history of use and comprehensive safety assessments. It highlights the compound's low toxicity, lack of accumulation in the body, and its mechanism potentially linked to mitochondrial function, which could offer insights into similar compounds' safety profiles (Soni, Burdock, Taylor, & Greenberg, 2001).

Research on parabens, another chemically relevant group, in aquatic environments reviews their persistence and biodegradability. This work may inform environmental impact considerations for related compounds, given their ubiquitous presence and potential endocrine-disrupting effects (Haman, Dauchy, Rosin, & Munoz, 2015).

Synthetic Pathways and Chemical Analysis

An overview of indole synthesis provides a classification of methodologies for preparing indoles, which could be relevant for synthesizing the compound or related structures. This review might offer a framework for understanding the synthetic approaches applicable to this specific compound or its analogs (Taber & Tirunahari, 2011).

A detailed review on the degradation processes of nitisinone (NTBC) using LC-MS/MS explores the stability, degradation products, and environmental persistence of NTBC, providing a model for studying similar compounds. Insights from this study could be applied to assess the stability and environmental fate of related chemical entities (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Propriétés

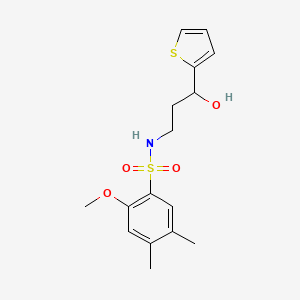

IUPAC Name |

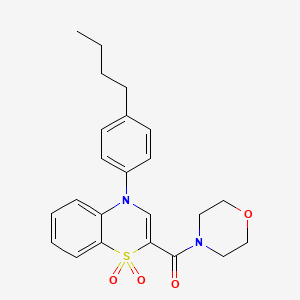

[4-(4-butylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4S/c1-2-3-6-18-9-11-19(12-10-18)25-17-22(23(26)24-13-15-29-16-14-24)30(27,28)21-8-5-4-7-20(21)25/h4-5,7-12,17H,2-3,6,13-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLFOPVYRHNMCNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-propionyl-2,3-dihydro-1H-indol-5-yl)-N-propylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-2-methylindoline](/img/structure/B2543149.png)

![4-(4-Methylphenoxy)-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B2543151.png)

![3-(dimethylamino)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2543152.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-2-(cyclopropylmethoxy)acetamide](/img/structure/B2543154.png)

![N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2543158.png)

![2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine](/img/structure/B2543159.png)

![7-(indoline-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2543164.png)

![2-methyl-5-oxo-N-(3-(trifluoromethyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2543166.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(2,5-dimethylphenyl)methanone](/img/structure/B2543167.png)